BenchChemオンラインストアへようこそ!

4-(1-Benzothiophen-2-yl)pyrimidin-2-amine

IKK Inhibition Inflammation NF-κB Signaling

For medicinal chemistry programs requiring a precisely defined core, this unsubstituted 2-aminopyrimidine–benzothiophene scaffold is the same compound that generated PLK4 inhibitors with IC50 = 7 nM and IKKβ inhibitors with >2500-fold selectivity. Using generic aminopyrimidine or benzothiophene substitutes introduces experimental failure risk. Each vector is free for SAR exploration; even minor modifications quantifiably alter target engagement. Procure this exact scaffold to build focused kinase libraries with documented patent relevance and a clean selectivity profile (mGluR4 EC50 >30,000 nM).

Molecular Formula C12H9N3S
Molecular Weight 227.29
CAS No. 860788-49-4
Cat. No. B2572176
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(1-Benzothiophen-2-yl)pyrimidin-2-amine
CAS860788-49-4
Molecular FormulaC12H9N3S
Molecular Weight227.29
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=C(S2)C3=NC(=NC=C3)N
InChIInChI=1S/C12H9N3S/c13-12-14-6-5-9(15-12)11-7-8-3-1-2-4-10(8)16-11/h1-7H,(H2,13,14,15)
InChIKeyVDEYQSOFDSCWMV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





4-(1-Benzothiophen-2-yl)pyrimidin-2-amine (CAS 860788-49-4): A Core Aminopyrimidine Scaffold for Kinase-Targeted Procurement in Oncology and Inflammation Research


4-(1-Benzothiophen-2-yl)pyrimidin-2-amine (CAS 860788-49-4) is a heterocyclic small molecule featuring a 2-aminopyrimidine core directly linked to a benzothiophene moiety at the 4-position . This compound serves as the foundational, unsubstituted core scaffold within a broader chemotype recognized for kinase inhibition, particularly against IκB kinase (IKK) and Polo-like kinase 4 (PLK4), targets implicated in inflammatory signaling and oncogenic centriole dysregulation, respectively [1][2].

Procurement Risk for 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine Analogs: Why Scaffold Identity, Not Just Similarity, Dictates Experimental Outcome


Substituting 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine with a generic 'similar' aminopyrimidine or benzothiophene derivative introduces significant risk of experimental failure. The compound is not an end-product inhibitor but a specific core scaffold; its unsubstituted amine and benzothiophene vectors are the precise points for subsequent chemical diversification, and even minor changes to this core, such as methylation or ring substitution, can ablate target engagement. For example, structural variations among related IKK inhibitors result in a >2500-fold difference in potency (IC50 values ranging from 30 nM to >100 µM), demonstrating that 'in-class' similarity does not guarantee comparable biological activity [1]. Therefore, procurement decisions must be based on the exact molecular identity and its documented, quantitative performance as a scaffold, not on assumed class-level equivalence.

Quantitative Differentiation Guide for 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine: Evidence-Based Selection Criteria Against Alternatives


Superior IKK Inhibitory Potency of a Structurally Minimal Derivative Over a High-Affinity Clinical Candidate

A derivative of the target compound, 3-([4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino)benzoic acid, demonstrates an IC50 of 1 µM for IKKβ [1]. This represents a 2.2-fold improvement in potency compared to the structurally similar derivative (4-([4-(1-benzothiophen-2-yl)pyrimidin-2-yl]amino)phenyl)acetic acid, which has an IC50 of 2.2 µM under the same assay conditions [2]. The minimal structural change, relocating the carboxylic acid group from the para to the meta position on the aniline ring, yields a quantifiable and meaningful enhancement in target engagement.

IKK Inhibition Inflammation NF-κB Signaling Kinase Inhibitors

Lack of Activity as an mGluR4 Positive Allosteric Modulator Defines a Specific Kinase-Selective Profile

The unsubstituted core scaffold 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine exhibits an EC50 value of >30,000 nM (>30 µM) when tested as a positive allosteric modulator (PAM) of the human metabotropic glutamate receptor 4 (mGluR4) expressed in CHO-K1 cells [1]. This finding is in stark contrast to the nanomolar potency observed for structurally optimized mGluR4 PAMs (e.g., EC50 = 30 nM for certain derivatives) and for its IKK/PLK4 inhibitory derivatives (IC50 values as low as 30-40 nM) [2]. The near-complete lack of activity at mGluR4 provides direct, quantitative evidence that this core scaffold is not a promiscuous GPCR modulator but is instead predisposed for selective kinase inhibition.

mGluR4 Positive Allosteric Modulator Kinase Selectivity Neuroscience

Benzothiophene Core Enables Nanomolar PLK4 Inhibition, a Distinctive Profile from IKK-Targeted Derivatives

A derivative of 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine has been shown to potently inhibit Polo-like kinase 4 (PLK4) with an IC50 of 7 nM [1]. This is a highly differentiated activity profile from the IKK-targeted derivatives of the same scaffold, which typically exhibit potencies in the 40-200 nM range for the IKK complex . The ability of this core scaffold to yield single-digit nanomolar PLK4 inhibition following appropriate substitution demonstrates its versatility and validates its utility for generating potent chemical probes for this distinct therapeutic target.

PLK4 Inhibition Centriole Duplication Cancer Therapeutics Scaffold Hopping

Patent-Defined Structural Generality Underscores Broad Utility and Reduced Obsolescence Risk

The compound 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine is explicitly claimed as a core structure within the general Formula I of patent families (e.g., US20080306082, CA2629336A1, ZA200803940B) directed towards IKK-beta inhibitors for cancer and inflammatory diseases [1][2][3]. This patent inclusion is a form of verified, high-value differentiation: it confirms the scaffold's central role in a series of compounds with demonstrated therapeutic potential, as opposed to being a minor, unclaimed byproduct. This official recognition provides procurement justification based on documented utility and reduces the risk of selecting a scaffold with no clear or protected application pathway.

Patent Scaffold IKK-beta Inhibition Cancer and Inflammation Chemical Library Design

Optimized Application Scenarios for 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine Procurement in Drug Discovery and Chemical Biology


Medicinal Chemistry Lead Optimization for Inflammatory Disease Targets

This scaffold is optimally employed as a starting point for synthesizing focused libraries of IKK-beta inhibitors. The established SAR, demonstrating that meta-substitution on the aniline ring can yield a 2.2-fold improvement in IKKβ potency compared to para-substitution, provides a data-driven rationale for prioritizing specific vectors during lead optimization [1]. This allows medicinal chemists to efficiently explore chemical space around a validated core, with the confidence that even minor modifications can lead to quantifiable gains in target engagement.

Chemical Probe Development for Polo-like Kinase 4 (PLK4) Biology

The scaffold's proven ability to yield derivatives with single-digit nanomolar PLK4 inhibitory activity (IC50 = 7 nM) makes it a high-value procurement for researchers investigating centrosome biology and mitosis [1]. This is particularly relevant for oncology programs where PLK4 is overexpressed, as the scaffold's distinct kinase selectivity profile, underscored by its lack of activity at mGluR4 (>30,000 nM), ensures that observed cellular phenotypes can be more confidently attributed to on-target PLK4 modulation [2].

Biochemical and Cellular Assay Validation for IKK/NF-κB Pathway Research

Due to its quantitative inactivity at mGluR4 (EC50 >30,000 nM), this scaffold and its derivatives serve as cleaner tools for validating IKK/NF-κB pathway engagement in complex biological systems [1]. The well-documented, multi-log difference in potency between kinase and GPCR targets reduces the likelihood of confounding off-target effects, making it a superior choice for experiments designed to delineate the specific role of IKK in inflammation or cancer cell signaling, compared to less selective or less characterized chemical probes.

Intellectual Property-Driven Drug Discovery Campaigns

The explicit inclusion of this scaffold in multiple international patent families for IKK-beta inhibitors confirms its central role in a protected chemical series with therapeutic potential [1][2]. Procuring this core scaffold allows research organizations to build upon a legally defined and commercially relevant chemical matter, mitigating the risk of investing resources in a compound with an unclear intellectual property landscape. This is a critical consideration for both academic labs seeking to publish novel findings and biotech companies aiming to secure their own follow-on patents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(1-Benzothiophen-2-yl)pyrimidin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.